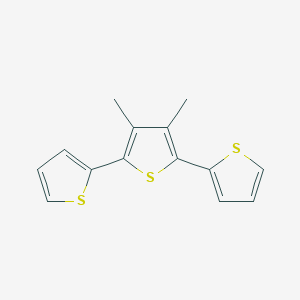
3,4-dimethyl-2,5-dithiophen-2-ylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-2,5-dithiophen-2-ylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science. The compound’s structure consists of a five-membered ring containing two sulfur atoms and two methyl groups at the 3 and 4 positions, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2,5-dithiophen-2-ylthiophene can be achieved through several methods. One common approach involves the condensation of 3,4-dimethylthiophene-2-thiol with appropriate reagents under controlled conditions. The Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10), is another method used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical reactions using readily available starting materials. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used in industrial settings to produce aminothiophene derivatives .
化学反応の分析
Types of Reactions
3,4-Dimethyl-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
科学的研究の応用
3,4-Dimethyl-2,5-dithiophen-2-ylthiophene has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of 3,4-dimethyl-2,5-dithiophen-2-ylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfur atoms and aromatic ring structure allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Thiophene: A simpler analog with a single sulfur atom in the ring.
3,4-Dimethylthiophene: Similar structure but lacks the additional sulfur atoms.
2,5-Dithiophen-2-ylthiophene: Similar structure but without the methyl groups.
Uniqueness
3,4-Dimethyl-2,5-dithiophen-2-ylthiophene is unique due to the presence of both methyl groups and additional sulfur atoms, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific electronic and structural characteristics .
特性
CAS番号 |
70654-36-3 |
|---|---|
分子式 |
C14H12S3 |
分子量 |
276.4 g/mol |
IUPAC名 |
3,4-dimethyl-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C14H12S3/c1-9-10(2)14(12-6-4-8-16-12)17-13(9)11-5-3-7-15-11/h3-8H,1-2H3 |
InChIキー |
IBLQNAAECWRVBK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C)C2=CC=CS2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


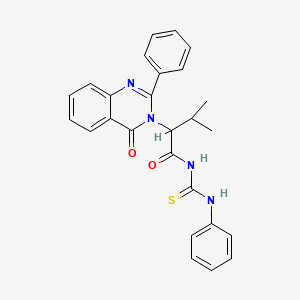
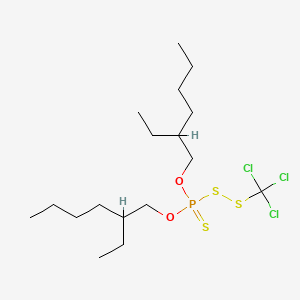
oxophosphanium](/img/structure/B14473122.png)
silane](/img/structure/B14473125.png)
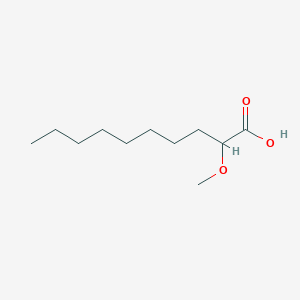
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
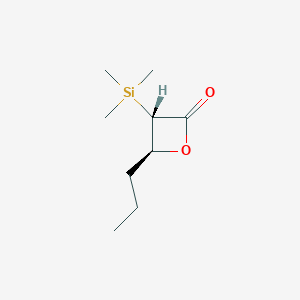
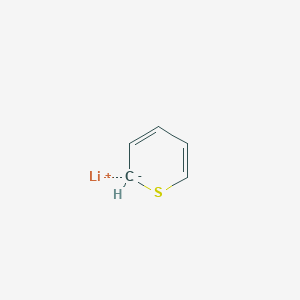
![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)

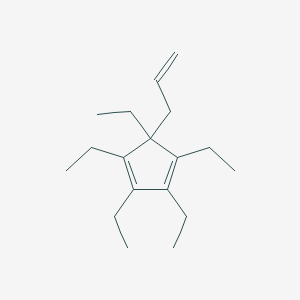

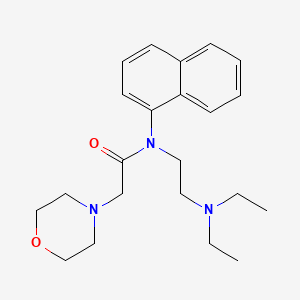
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione](/img/structure/B14473169.png)
